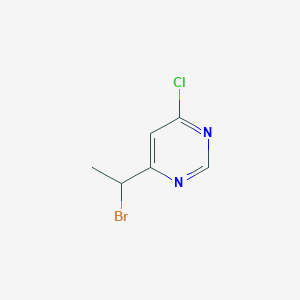

4-(1-Bromoethyl)-6-chloropyrimidine

Beschreibung

4-(1-Bromoethyl)-6-chloropyrimidine (CAS: 188416-33-3) is a halogenated pyrimidine derivative characterized by a bromoethyl substituent at position 4 and a chlorine atom at position 6 of the pyrimidine ring . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its reactive bromoethyl group enables alkylation reactions, while the chloro substituent enhances electrophilicity at adjacent positions, facilitating further functionalization .

Eigenschaften

IUPAC Name |

4-(1-bromoethyl)-6-chloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-4(7)5-2-6(8)10-3-9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXLAAMIXVHNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-6-chloropyrimidine typically involves the bromination of 4-ethyl-6-chloropyrimidine. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Bromoethyl)-6-chloropyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation Reactions: Pyrimidine N-oxides are the major products.

Reduction Reactions: Ethyl-substituted pyrimidines are formed.

Wissenschaftliche Forschungsanwendungen

4-(1-Bromoethyl)-6-chloropyrimidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving pyrimidine derivatives.

Industry: The compound is used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-(1-Bromoethyl)-6-chloropyrimidine involves its interaction with nucleophiles or electrophiles, depending on the type of reaction. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the pyrimidine ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products.

Vergleich Mit ähnlichen Verbindungen

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS: 188416-28-6)

- Structural Difference : Incorporates a fluorine atom at position 5 .

- Synthesis : Synthesized from 4-chloro-6-ethyl-5-fluoropyrimidine via bromination with a 91% yield, highlighting its efficient preparation .

- Applications : Used as a synthetic precursor for antifungal agents like voriconazole impurities, demonstrating the impact of fluorine on bioactivity and metabolic stability .

5-(4-Bromophenyl)-4,6-dichloropyrimidine Derivatives

- 5-(4-Bromophenyl)-4-(2-((5-bromopyrazin-2-yl)oxy)ethoxy)-6-chloropyrimidine: Contains a pyrazinyloxyethoxy side chain, enabling π-π stacking interactions in drug-receptor binding .

- Role : These derivatives are key intermediates in synthesizing anticancer and antihypertensive agents, emphasizing the versatility of bromophenyl and chloro substituents in medicinal chemistry .

4-(4-Bromo-2-fluoroanilino)-6-chloropyrimidine

- Structural Feature: Substitution with a fluoroanilino group at position 4 .

5-Bromo-2-chloropyrimidin-4-amine (CAS: Not specified)

4-[(2-Bromo-3-pyridinyl)oxy]-6-chloropyrimidine (CAS: 1065484-68-5)

- Applications : Explored in agrochemicals due to its stability and reactivity in cross-coupling reactions .

Comparative Analysis Table

Biologische Aktivität

4-(1-Bromoethyl)-6-chloropyrimidine is a synthetic organic compound characterized by its unique pyrimidine ring structure, which includes a bromoethyl substituent and a chlorine atom. Its chemical formula is with a molecular weight of approximately 223.48 g/mol. This compound has garnered attention in medicinal and agricultural chemistry due to its significant biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

The presence of halogen substituents (bromine and chlorine) enhances the compound's reactivity, making it an interesting subject for biological studies.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The antimicrobial activity is often attributed to the halogen substituents, which influence the interaction with microbial targets.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 91.95% |

| Other derivatives | S. aureus | Variable |

In a study comparing various pyrimidine derivatives, it was found that modifications to the substituents significantly affected their antibacterial efficacy, suggesting a structure-activity relationship (SAR) that is critical for developing new antimicrobial agents .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. For example, SAR studies demonstrated that certain analogs exhibited potent cytotoxicity against leukemia cell lines, with IC50 values indicating their effectiveness:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | 0.94 |

| Analog A | MCF7 | 18.8 |

| Analog B | HCT116 | 10.76 |

These findings highlight the potential of this compound and its derivatives as candidates for anticancer therapies, particularly in targeting specific cell lines .

The mode of action for this compound involves non-covalent interactions such as hydrogen bonding and ionic interactions with biological targets, including enzymes and receptors. The halogen atoms play a crucial role in enhancing these interactions, which may lead to increased biological activity .

Synthesis and Derivatives

Various synthetic routes have been developed for producing this compound, allowing for modifications that can enhance its biological properties. Notable synthesis methods include palladium-catalyzed reactions and other coupling techniques that facilitate the introduction of different functional groups .

Case Studies

Several case studies have focused on the biological activity of this compound:

- Study on Antibacterial Activity : A study assessed the effectiveness of this compound against multiple bacterial strains, revealing significant inhibition rates that suggest its potential use as an antibacterial agent.

- Cytotoxicity Assessment : Another investigation into its cytotoxic properties demonstrated promising results against various cancer cell lines, indicating that structural modifications could yield even more potent derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Bromoethyl)-6-chloropyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example, bromoethyl groups are introduced using brominating agents like PBr₃ or HBr in anhydrous conditions, while chlorination at the 6-position may involve POCl₃ or other chlorinating agents. Green chemistry approaches, such as solvent-free or microwave-assisted reactions, can improve yield and reduce side products .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 60–100°C for bromoethylation) and stoichiometry (1:1.2 molar ratio of precursor to brominating agent). Purify via column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers characterize this compound to confirm structural integrity?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br in ¹H NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.47 for C₆H₅BrClFN₂).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å) .

- Validation : Compare spectral data with literature or computational simulations (e.g., DFT calculations).

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential alkylating properties.

- First Aid : For eye exposure, flush with water for 15+ minutes and consult an ophthalmologist. For skin contact, wash with soap/water and seek medical attention .

- Waste Disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental release .

Q. What are the primary applications of this compound in organic synthesis?

- Intermediate Use : Acts as a precursor for Suzuki-Miyaura cross-coupling (via bromoethyl group) or nucleophilic aromatic substitution (via chloro group). For example, the bromoethyl moiety can be replaced with aryl/heteroaryl groups to build pyrimidine-based pharmacophores .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound?

- Approach : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Hirshfeld surface analysis can predict intermolecular interactions (e.g., halogen bonding with Cl/Br) .

- Outcome : Predict regioselectivity in substitution reactions (e.g., preferential reactivity at Br vs. Cl sites).

Q. What mechanistic insights explain contradictions in reported reaction yields for this compound?

- Analysis : Variability may arise from steric hindrance at the 1-bromoethyl group or solvent polarity effects. Conduct kinetic studies (e.g., Eyring plots) to compare activation energies in polar aprotic (DMF) vs. non-polar (toluene) solvents .

- Resolution : Use additives like KI to stabilize transition states or enhance leaving-group departure.

Q. How can cross-coupling reactions involving this compound be optimized for high enantiomeric excess?

- Strategies :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with chiral ligands (BINAP, Josiphos).

- Solvent Effects : Use DME or THF for better catalyst stability.

- Temperature Control : Lower temperatures (e.g., 50°C) may reduce racemization .

Q. What are the challenges in isolating and stabilizing reactive intermediates derived from this compound?

- Isolation : Trapping intermediates (e.g., palladium complexes in cross-coupling) using low-temperature crystallization or in-situ NMR monitoring.

- Stabilization : Use coordinating solvents (DMF, DMSO) or inert atmospheres (N₂/Ar) to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.